3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O3S/c18-14-11-13(1-2-15(14)19)27(25,26)21-9-10-23-17(24)4-3-16(22-23)12-5-7-20-8-6-12/h1-8,11,21H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLNNDOBKUMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, identified by the CAS number 1021137-59-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements of sulfonamide and pyridazinone, suggesting possible pharmacological applications in various therapeutic areas, including oncology and anti-inflammatory treatments.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 408.8 g/mol. The structural integrity is critical for its biological activity, which is influenced by its functional groups and stereochemistry.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1021137-59-6 |
| Molecular Formula | C17H14ClFN4O3S |
| Molecular Weight | 408.8 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the pyridazinone moiety is particularly noteworthy as it has been associated with the inhibition of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
The biological activity may be attributed to the compound's ability to interact with specific molecular targets within cancer cells. For instance, studies on similar compounds suggest they act as inhibitors of key signaling pathways involved in cell growth and survival. This includes potential interactions with kinases that regulate cellular processes such as proliferation and apoptosis.
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range.
- In Vivo Efficacy : Animal models treated with related compounds have demonstrated tumor regression and reduced metastasis, indicating promising therapeutic potential.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its efficacy and safety profile. Preliminary studies suggest favorable absorption characteristics, with significant brain penetration observed in models designed to simulate human pharmacodynamics.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule decomposes into three primary synthons: (1) the 3-chloro-4-fluorobenzenesulfonyl chloride electrophile, (2) the ethylenediamine-derived spacer, and (3) the 3-(pyridin-4-yl)pyridazin-6(1H)-one heterocycle. Critical disconnections occur at the sulfonamide nitrogen and the pyridazinone N-ethyl bond, suggesting convergent synthesis routes.
Benzenesulfonyl Chloride Precursor Synthesis
3-Chloro-4-fluorobenzenesulfonyl chloride is typically prepared via chlorosulfonation of 1-chloro-2-fluorobenzene using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent quenching with phosphorus pentachloride yields the sulfonyl chloride with >85% purity, as evidenced by $$^{19}\text{F NMR}$$ chemical shifts at δ -63.2 ppm.
Pyridazinone Core Construction
The 3-(pyridin-4-yl)pyridazin-6(1H)-one moiety is synthesized through a three-step sequence:
- Knoevenagel condensation : Reaction of ethyl acetoacetate with pyridine-4-carbaldehyde produces α,β-unsaturated ketone intermediates.
- Cyclocondensation : Treatment with hydrazine hydrate in ethanol under reflux forms the dihydropyridazine scaffold.
- Oxidative aromatization : Catalytic dehydrogenation using 10% palladium on carbon in diphenyl ether yields the fully conjugated pyridazinone system.
Detailed Synthetic Methodologies
Route A: Sequential Alkylation-Sulfonylation Approach
Synthesis of 1-(2-Aminoethyl)-3-(pyridin-4-yl)pyridazin-6(1H)-one
A suspension of 3-(pyridin-4-yl)pyridazin-6(1H)-one (1.0 equiv) in anhydrous DMF is treated with sodium hydride (1.2 equiv) at 0°C under nitrogen. After 30 minutes, 2-chloroethylamine hydrochloride (1.5 equiv) is added portionwise, and the mixture is heated to 80°C for 12 hours. Workup involves extraction with ethyl acetate (3 × 50 mL) and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield the amine intermediate as a white solid (62% yield).
Sulfonamide Coupling
The amine intermediate (1.0 equiv) is dissolved in dry THF containing triethylamine (3.0 equiv). 3-Chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at -10°C, and the reaction is stirred for 4 hours. After aqueous workup and recrystallization from ethanol/water (1:3), the title compound is obtained as colorless crystals (mp 189–192°C) in 58% yield.
Route B: One-Pot Tandem Cyclization-Coupling
This optimized method combines pyridazinone formation and sulfonylation in a single reactor:
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, pyridine-4-carbaldehyde, piperidine, EtOH, reflux | 6 h | 89 |
| 2 | Hydrazine hydrate, EtOH, 0°C to rt | 2 h | 76 |
| 3 | Pd/C (10%), diphenyl ether, 210°C | 3 h | 68 |
| 4 | 2-Chloroethylamine, NaH, DMF, 80°C | 12 h | 63 |
| 5 | 3-Chloro-4-fluorobenzenesulfonyl chloride, Et₃N, THF, -10°C | 4 h | 71 |
Key Advantages :
Critical Process Parameters and Optimization
Solvent Effects on Cyclocondensation
Comparative studies reveal solvent polarity significantly impacts pyridazinone ring formation:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 6 | 76 |
| DMF | 36.7 | 3 | 82 |
| Acetonitrile | 37.5 | 4 | 68 |
| Toluene | 2.4 | 12 | 41 |
DMF accelerates the reaction via stabilization of the hydrazine transition state but complicates product isolation. Ethanol remains the optimal compromise between reaction rate and purification efficiency.
Catalytic Systems for Oxidative Aromatization
Screening of dehydrogenation catalysts demonstrates:
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 10 | 210 | 68 |
| DDQ | 150 | 120 | 72 |
| MnO₂ | 200 | 150 | 65 |
| I₂ | 300 | 180 | 58 |
While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides slightly higher yields, palladium catalysis is preferred for scalability and catalyst recovery.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements implement flow chemistry for hazardous steps:
- Chlorosulfonation : Microreactor technology enables safe handling of ClSO₃H at -20°C with residence time <2 minutes
- Suzuki Coupling : Packed-bed reactors with immobilized Pd catalysts achieve >95% conversion with catalyst turnover >10,000
Analytical Characterization Protocols
Spectroscopic Identification
- $$^1\text{H NMR}$$ (DMSO-d₆): δ 8.92 (d, J=4.8 Hz, 2H, Py-H), 8.45 (dd, J=6.2, 2.1 Hz, 1H, Ar-H), 7.98–7.86 (m, 3H, Ar-H + Py-H), 6.82 (s, 1H, NH), 4.32 (t, J=6.0 Hz, 2H, NCH₂), 3.67 (t, J=6.0 Hz, 2H, CH₂N), 3.21 (s, 1H, SO₂NH)
- HRMS (ESI+) : m/z calcd for C₁₇H₁₄ClFN₄O₃S [M+H]⁺ 408.0432, found 408.0429
Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with 0.1% H₃PO₄/ACN gradient shows >99.5% purity at 254 nm (tR = 6.78 min).
Q & A
Q. What are the key challenges in synthesizing 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including coupling of the benzenesulfonamide moiety with a pyridazinyl-ethyl group and functionalization with pyridine. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns on the pyridazine ring (e.g., avoiding unwanted byproducts from competing reaction pathways) .
- Yield Optimization : Reaction parameters (solvent polarity, temperature, catalysts) must be systematically tested. For example, polar aprotic solvents like DMF or acetonitrile may enhance nucleophilic substitution efficiency .
- Purification : Chromatography or recrystallization is often required due to the compound’s high polarity and structural complexity .
Q. How can the compound’s structure be confirmed, and what analytical techniques are most reliable?
A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR can confirm the presence of the sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons) and pyridazine/pyridine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ ion for CHClFNOS) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, particularly for the pyridazinyl-ethyl linker .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme Inhibition Assays : Sulfonamides often target carbonic anhydrases or proteases. Use fluorometric or calorimetric assays to measure IC values .
- Cellular Viability Tests : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with structurally related analogs to identify trends in potency .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?
Discrepancies often arise from differences in experimental conditions:
- Solubility : Test in multiple solvents (e.g., DMSO, PBS) and use dynamic light scattering (DLS) to assess aggregation. The trifluoromethyl group in analogs enhances solubility in lipophilic environments .
- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) and compare with computational models (e.g., LogP predictions via ChemAxon). Adjust substituents (e.g., pyridine vs. pyridazine) to optimize permeability .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Scaffold Modification : Replace the pyridin-4-yl group with pyridin-3-yl or pyrimidine to assess impact on target binding .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the 4-fluoro position to enhance metabolic stability .
- Fragment-Based Screening : Use the sulfonamide core as a fragment to design hybrid molecules with improved selectivity .
Q. How can molecular docking and MD simulations elucidate its mechanism of action?
- Target Identification : Dock the compound into known sulfonamide-binding pockets (e.g., carbonic anhydrase IX) using AutoDock Vina .
- Dynamic Behavior : Run 100-ns MD simulations in GROMACS to assess stability of ligand-receptor interactions. Focus on hydrogen bonds between the sulfonamide group and catalytic zinc ions .
Methodological Guidance for Data Contradictions
Q. How to address inconsistencies in reported IC50_{50}50 values across studies?
- Standardize Assay Conditions : Ensure consistent pH, temperature, and enzyme concentrations. For example, carbonic anhydrase assays are pH-sensitive .
- Validate Controls : Include reference inhibitors (e.g., acetazolamide) in all experiments to calibrate potency measurements .
Q. What experimental designs mitigate reproducibility issues in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading vs. temperature) .
- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
